molecular formula C12H7BrFN3O B7883498 3-(3-bromo-4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole

3-(3-bromo-4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole

Cat. No. B7883498
M. Wt: 308.11 g/mol
InChI Key: KNYGWJCZDIFUPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would typically involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the precise arrangement of atoms in the molecule.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and what conditions are required for these reactions to occur.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions.


Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and any other hazards associated with its use.


Future Directions

This would involve speculating on potential future research directions, such as new synthetic methods, potential applications, or further studies to understand the compound’s properties or mechanism of action.


properties

IUPAC Name

3-(3-bromo-4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFN3O/c13-8-6-7(3-4-9(8)14)11-16-12(18-17-11)10-2-1-5-15-10/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYGWJCZDIFUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=NC(=NO2)C3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromo-4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole

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